molecular formula C21H14O2 B2830595 3,4-Diphenylcoumarin CAS No. 71644-60-5

3,4-Diphenylcoumarin

Cat. No.: B2830595
CAS No.: 71644-60-5
M. Wt: 298.341
InChI Key: PNQJTOKSXJMLND-UHFFFAOYSA-N
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Description

3,4-Diphenylcoumarin is a type of coumarin, a class of compounds that are widely used as lactone scaffolds for the preparation of heterocyclic molecules . Coumarins are known for their significant biological activities and unique properties, making them valuable in the development of novel drugs .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves innovative methods and modern methodologies fused with classical reactions like the Pechmann reaction or Knoevenagel condensation . For instance, a one-pot strategy has been developed to synthesize multisubstituted 3,4-dihydrocoumarins with moderate to high yields and excellent diastereoselectivity .


Molecular Structure Analysis

The molecular structure of this compound, like other coumarins, is characterized by a 2H-1-benzopyran-2-one core . The extended molecular framework of coumarin-fused-coumarins results in interesting photophysical properties depending on the fused coumarin ring systems .


Chemical Reactions Analysis

Various chemical reactions involving this compound have been studied. For example, the synthesis of coumarin derivatives enabled by current approaches has been a topic of interest . Additionally, the preparation of 3,4-substituted coumarin utilizing trifluoroacetic acid (TFA) as a homogeneous promoter via Claisen rearrangement reaction has been reported .

Scientific Research Applications

  • Antioxidant Properties :

    • Synthesis of Arylcoumarin Derivatives and Antioxidant Evaluation : Hydroxyl-, methoxy-, and acetoxy-substituted 3- and 4-arylcoumarins were synthesized and showed significant antioxidant capacity, including the ability to scavenge radicals and chelate iron ions. These derivatives demonstrated better performance than known antioxidants in DPPH and metal-chelating assays, with dihydroxyl groups at specific positions enhancing antioxidant activity significantly (Danis et al., 2016).
  • Cytotoxic Properties :

    • Synthesis of 6-Ethoxy-4-Methylcoumarin and Biological Properties : The study synthesized 6-ethoxy-4-methylcoumarin and evaluated its cytotoxic effect using assays such as MTT and LDH release, showing a slight cytotoxic effect at specific doses (Çelikezen et al., 2020).
  • Neuroprotective Activities :

    • Neuroprotective and Antioxidant Activities of 4-Methylcoumarins : Variously substituted 4-methylcoumarins were assessed for neuroprotective effects in a cell model of oxidative stress-induced neurodegeneration. Compounds with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring exhibited considerable neuroprotective effects, suggesting their usefulness in managing neurodegenerative diseases (Malhotra et al., 2016).
  • Potential Therapeutic Applications :

    • Antiproliferative Effect on Breast Cancer : Coumarin scaffolds, particularly those combining coumarin core with heterocycles like isoxazoles and thiazoles, demonstrated potential antiproliferative effects on metastatic breast cancer cell lines. These findings indicate their potential as novel anticancer agents (Ballazhi et al., 2015).
  • Antimicrobial Properties :

    • Inhibition of DNA Gyrase B in S. aureus : A coumarin derivative, 4-diphenylamino 3-iodo coumarin, showed high activity against multidrug-resistant strains of S. aureus, targeting the DNA gyrase enzyme B subunit. This suggests its potential as a novel antibacterial compound (Sareena & Vasu, 2020).

Mechanism of Action

While the specific mechanism of action for 3,4-Diphenylcoumarin is not explicitly mentioned in the search results, coumarin-based anticancer agents are known to exhibit various mechanisms of action, such as acting as CA inhibitors .

Future Directions

The future directions for 3,4-Diphenylcoumarin and similar compounds involve the development of novel drugs, given their significant biological activities and unique properties . There is ongoing research into the synthesis of these compounds, their mechanisms of action, and their potential applications .

Properties

IUPAC Name

3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJTOKSXJMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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